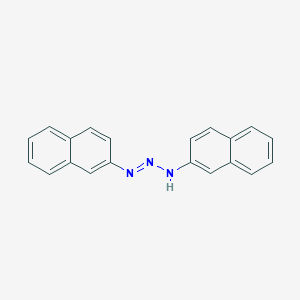
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is a chemical compound characterized by the presence of two naphthalene groups attached to a triazene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene typically involves the reaction of naphthylamine derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions: (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological effects.
相似化合物的比较
- (1e)-3,3-Dimethyl-1-(naphthalen-2-yl)triaz-1-ene
- (1e)-1,3-Di(phenyl)triaz-1-ene
- (1e)-1,3-Di(anthracen-2-yl)triaz-1-ene
Comparison: Compared to similar compounds, (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is unique due to its dual naphthalene groups, which enhance its stability and reactivity. This structural feature also contributes to its distinct electronic properties, making it a valuable compound for various applications.
属性
CAS 编号 |
613-66-1 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,21,22) |
InChI 键 |
IFIYWEWLCDTTHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=NC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

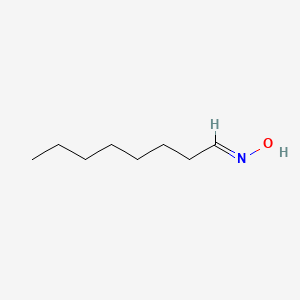
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
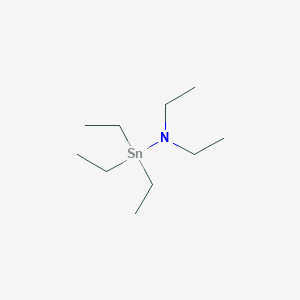
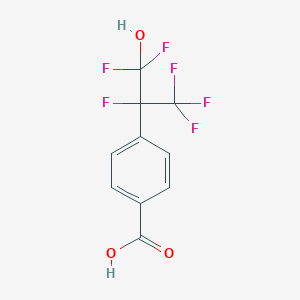
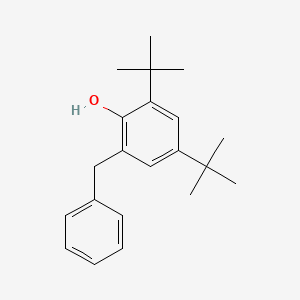
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)


